molecular formula C19H22N2O4S B2452225 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 922026-34-4

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B2452225
CAS No.: 922026-34-4
M. Wt: 374.46
InChI Key: NIIQMYLTISUNKT-UHFFFAOYSA-N
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Description

Its unique structure and properties make it suitable for studying drug development, organic synthesis, and medicinal chemistry.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-4-21-16-8-7-15(12-14(16)6-10-19(21)22)20-26(23,24)18-11-13(2)5-9-17(18)25-3/h5,7-9,11-12,20H,4,6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIQMYLTISUNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides.

    Sulfonamide Formation: The final step involves the reaction of the tetrahydroquinoline derivative with methoxy-methylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide
  • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide
  • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide

Uniqueness

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide stands out due to its unique combination of the tetrahydroquinoline core and the methoxy-methylbenzenesulfonamide group. This unique structure imparts specific chemical and biological properties that make it suitable for a wide range of applications in scientific research and industry.

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a sulfonamide group, which is known for its diverse pharmacological properties. The specific structural characteristics are as follows:

PropertyValue
Molecular FormulaC20H22N2O4S
Molecular Weight374.46 g/mol
LogP3.6378
Polar Surface Area38.493 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Initial studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in inflammation and pain modulation. The sulfonamide group is particularly notable for its role in inhibiting carbonic anhydrases and other key enzymes that play a role in metabolic processes.

Antitumor Activity

Research has indicated that derivatives of tetrahydroquinoline, including the compound , exhibit significant antitumor activity. A study evaluated several related compounds and found that certain derivatives had IC50 values lower than the reference drug Doxorubicin, indicating superior efficacy in vitro:

Compound IDIC50 (µg/mL)Comparison to Doxorubicin (IC50 = 37.5 µg/mL)
Compound A2.5More potent
Compound B3.0More potent
Compound C25Nearly as active

These findings suggest that the compound could be developed further for anticancer applications.

Anti-inflammatory Activity

The interaction of this compound with inflammatory pathways has been explored through various assays. Preliminary results indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Case Studies

  • In Vitro Studies : A series of experiments were conducted to assess the cytotoxicity of this compound on different cancer cell lines. The results showed a dose-dependent response where higher concentrations led to increased cell death.
  • Animal Models : In vivo studies using murine models demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups. This suggests potential for therapeutic use in oncology.
  • Mechanistic Insights : Further investigations into the molecular pathways affected by this compound revealed modulation of apoptosis-related proteins, indicating a mechanism through which it may exert its antitumor effects.

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